(2Z,4E)-Octa-2,4-dienoic acid

Beschreibung

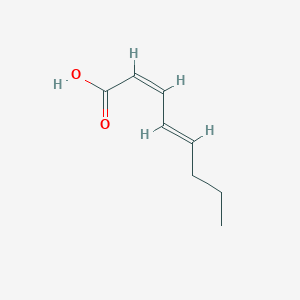

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H12O2 |

|---|---|

Molekulargewicht |

140.18 g/mol |

IUPAC-Name |

(2Z,4E)-octa-2,4-dienoic acid |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6- |

InChI-Schlüssel |

QZGIOJSVUOCUMC-DEQVHDEQSA-N |

Isomerische SMILES |

CCC/C=C/C=C\C(=O)O |

Kanonische SMILES |

CCCC=CC=CC(=O)O |

Herkunft des Produkts |

United States |

Stereochemical Purity Assessment

Chiral Chromatography for

Chiral chromatography is a technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This is achieved by using a chiral stationary phase that interacts differently with each enantiomer.

However, (2Z,4E)-Octa-2,4-dienoic acid is an achiral molecule. It does not possess a chiral center (an atom bonded to four different groups), and it does not exhibit other forms of chirality such as axial or planar chirality. Therefore, it does not have enantiomers. Consequently, chiral chromatography is not an applicable technique for assessing the stereochemical purity of this compound in the context of enantiomeric separation.

The primary challenge in assessing the stereochemical purity of this compound lies in quantifying its purity relative to its other geometric isomers (diastereomers), such as (2E,4E), (2Z,4Z), and (2E,4Z)-Octa-2,4-dienoic acid. The separation and quantification of these geometric isomers are achieved using the chromatographic techniques described in the "Isolation Methodologies" section, namely HPLC and GC. These methods can effectively resolve the different geometric configurations, allowing for an assessment of the isomeric purity of a given sample of this compound.

Biosynthetic Pathways and Enzymology of 2z,4e Octa 2,4 Dienoic Acid

Proposed Biosynthetic Precursors and Intermediate Metabolites

There is currently no specific scientific data available to definitively identify the biosynthetic precursors and intermediate metabolites for (2Z,4E)-Octa-2,4-dienoic acid.

Enzymatic Machinery and Catalytic Mechanisms

Specific enzymes involved in the biosynthesis of this compound have not been characterized in the scientific literature.

The reaction mechanisms and the means of stereochemical control that lead to the specific (2Z,4E) configuration of the double bonds in this molecule are currently unknown.

Genetic Determinants of Biosynthesis

No biosynthetic gene cluster responsible for the production of this compound has been identified or cloned.

The regulatory mechanisms governing the expression of genes for the biosynthesis of this compound have not been studied, as the producing organisms and the relevant genes are yet to be identified.

Synthetic Strategies and Chemical Transformations of 2z,4e Octa 2,4 Dienoic Acid

Total Synthesis Approaches

The complete synthesis of (2Z,4E)-octa-2,4-dienoic acid from simple, commercially available precursors requires precise control over the geometry of two carbon-carbon double bonds. Methodologies for constructing conjugated dienes are central to these synthetic plans. mdpi.com

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler precursor structures. wikipedia.orgamazonaws.com This process is repeated until readily available starting materials are reached. wikipedia.org For this compound, several logical disconnections can be proposed based on established and reliable chemical reactions.

The primary disconnections focus on the formation of the C2-C3 (Z) and C4-C5 (E) double bonds. Key retrosynthetic pathways include:

Wittig-type Olefination: Disconnecting the C4-C5 bond suggests a reaction between a C4 phosphonium (B103445) ylide and a C4 aldehyde (butanal). The subsequent C2-C3 bond could be formed via another olefination using a phosphonate (B1237965) ester (Horner-Wadsworth-Emmons reaction) to install the carboxylic acid moiety. The stereochemical outcome of such reactions is highly dependent on the nature of the ylide used; stabilized ylides typically yield E-alkenes, while non-stabilized ylides favor Z-alkenes.

Cross-Coupling Reactions: A disconnection at the C3-C4 or C5-C6 bond points towards transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. mdpi.com For instance, a C1-C4 vinyl halide or boronic acid could be coupled with a corresponding C5-C8 partner to construct the diene backbone.

Metathesis Reactions: A disconnection strategy based on olefin metathesis involves reacting a terminal alkene with a pre-formed dienyl ester. organic-chemistry.orgnih.gov This approach is particularly powerful for its functional group tolerance and stereocontrol.

Condensation Reactions: A disconnection leading to crotonaldehyde (B89634) and a malonic acid derivative is plausible, following the logic of the Doebner synthesis of sorbic acid, a related compound. orgsyn.org

A representative retrosynthetic scheme is outlined below:

This analysis highlights that the synthesis can be approached by building the carbon chain sequentially while controlling the geometry at each new double bond.

Achieving the precise (2Z,4E) geometry is the most critical challenge in the synthesis. Several modern synthetic methods have proven effective for constructing stereodefined conjugated dienes.

Diene Formation:

Olefin Metathesis: Ene-diene cross-metathesis using second-generation Grubbs-Hoveyda catalysts has been shown to be a highly effective method for producing (2Z,4E)-dienyl esters. organic-chemistry.org This reaction can proceed with high E-selectivity at the newly formed double bond while retaining the Z-geometry of the starting diene ester. organic-chemistry.orgnih.gov

Ring-Closing Metathesis (RCM): A two-step sequence involving Steglich esterification followed by a one-pot RCM, base-induced elimination, and alkylation can furnish ethyl (2Z,4E)-dienoates with high stereoselectivity. researchgate.net

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These classic olefination methods offer stereocontrol based on reagent selection. The HWE reaction, particularly with modified phosphonates (e.g., Still-Gennari olefination), can provide high Z-selectivity for the C2-C3 double bond. A subsequent reaction using a stabilized ylide can then form the C4-C5 E-double bond.

Palladium-Catalyzed Coupling: The Mizoroki-Heck reaction, a palladium-catalyzed coupling of a vinyl halide with an alkene, is a powerful tool for C-C bond formation and can be adapted for diene synthesis. mdpi.com

Carboxylic Acid Formation:

Hydrolysis of Esters: Many synthetic routes first generate a methyl or ethyl ester of the target acid. organic-chemistry.orgnih.govresearchgate.net The final step is a simple hydrolysis, typically under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) followed by acidic workup, to yield the free carboxylic acid.

Doebner-Knoevenagel Condensation: This method involves the condensation of an α,β-unsaturated aldehyde (like (E)-hex-2-enal) with malonic acid in the presence of a base such as pyridine. orgsyn.org The reaction forms the C2-C3 double bond and introduces the carboxylic acid group simultaneously, followed by decarboxylation. orgsyn.org

| Synthetic Method | Typical Yields | Scalability | Key Features |

| Cross Metathesis | Good to excellent organic-chemistry.org | Potentially high; fluorous catalysts allow for recovery and reuse, aiding gram-scale reactions. organic-chemistry.orgnih.gov | High stereoselectivity; tolerant of various functional groups. organic-chemistry.org |

| Wittig/HWE Reactions | Variable; can be high | Generally good, but stoichiometric phosphine (B1218219) oxide byproduct can complicate purification on a large scale. | Stereoselectivity is tunable but can sometimes lead to isomeric mixtures requiring separation. |

| Doebner Condensation | Moderate (e.g., 28-32% for sorbic acid) orgsyn.org | Well-established and used industrially for similar compounds. | Uses inexpensive starting materials but may have lower yields compared to modern catalytic methods. orgsyn.org |

Cross-metathesis approaches appear particularly promising due to their high selectivity and the potential for catalyst recycling, which is economically and environmentally beneficial for larger-scale synthesis. organic-chemistry.org

Semisynthesis and Derivatization for Structure-Activity Relationship Studies

To investigate the biological importance of the specific structure of this compound, chemists synthesize a variety of analogues. These studies help to identify the essential structural features required for a particular biological activity. nih.gov

The geometry of the conjugated diene system is often crucial for biological function. nih.gov Therefore, the synthesis of all possible geometric isomers is a primary goal in SAR studies.

| Isomer | General Synthetic Strategy |

| (2E,4E)-octa-2,4-dienoic acid | Often the thermodynamically most stable isomer. Can be synthesized using methods that favor E-alkene formation, such as the standard Horner-Wadsworth-Emmons reaction or Doebner condensation. |

| (2Z,4Z)-octa-2,4-dienoic acid | Requires methods that stereoselectively produce Z-alkenes for both steps, such as modified Wittig reactions (e.g., using salt-free ylides) or Z-selective cross-coupling reactions. nih.gov |

| (2E,4Z)-octa-2,4-dienoic acid | Requires a synthetic sequence where each olefination step is controlled independently to yield the desired E and Z geometries. chemicalbook.com |

A study on the related compound (2Z,4E)-5-phenylpenta-2,4-dienoic acid demonstrated that its (2E,4E), (2Z,4Z), and (2E,4Z) analogues were biologically inactive, highlighting the critical importance of the (2Z,4E) diene unit for its specific function. nih.gov

Modification of the carboxylic acid group is a common strategy to probe interactions with biological targets and to alter properties like cell permeability. The carboxylic acid of this compound can be readily converted into a range of functional derivatives. nih.gov

Esters: Esterification can be achieved through various methods, including Fischer esterification (reacting the acid with an alcohol under acidic catalysis) or by reacting the carboxylate salt with an alkyl halide.

Amides: Amide synthesis typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The activated acyl group is then reacted with a desired primary or secondary amine. Direct coupling of the carboxylic acid and an amine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) is also a common and efficient method.

These derivatizations are crucial, as studies on related compounds have shown that replacing the carboxylic acid with amides or esters can lead to a significant reduction in biological activity, suggesting the carboxyl group is an essential feature. nih.gov

| Derivative Type | General Reaction | Reagents |

| Methyl/Ethyl Ester | Fischer Esterification | Methanol or Ethanol, catalytic H₂SO₄ |

| Amide | Acyl Chloride Formation & Amination | 1. SOCl₂ or (COCl)₂ 2. R₂NH |

| Amide | Peptide Coupling | R₂NH, DCC or EDAC |

Biocatalytic and Chemoenzymatic Synthesis Methodologies

The exploration of biocatalytic and chemoenzymatic routes for the synthesis of complex organic molecules has gained significant traction due to the high selectivity, mild reaction conditions, and reduced environmental impact offered by enzymatic catalysts. These approaches combine the precision of enzymes with the versatility of traditional organic chemistry. However, a comprehensive review of the scientific literature indicates that specific, well-documented biocatalytic or chemoenzymatic methodologies for the targeted synthesis of this compound are not extensively reported. Research in this area has primarily focused on related compounds, such as sorbic acid or other polyketides.

Application of Enzymes in Targeted Synthetic Steps

While direct enzymatic synthesis of this compound is not detailed in current literature, the biosynthesis of related dienoic acids points toward Polyketide Synthases (PKSs) as the key enzymatic machinery for constructing such molecules in nature. wikipedia.orgnih.gov PKSs are large, multi-domain enzyme complexes that build carbon chains from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. wikipedia.orgnih.gov

Theoretically, a modular Type I PKS could be engineered or discovered that performs the necessary catalytic steps to produce an eight-carbon polyketide backbone. nih.gov The synthesis would involve a sequence of condensation and processing reactions, with specific domains controlling the chain length and the precise configuration of the double bonds. The formation of a 2,4-dienoyl intermediate on an acyl carrier protein (ACP) domain is a known step in some PKS assembly lines. nih.gov The final stereochemistry, which would yield the (2Z,4E) configuration, would be determined by the specific dehydratase (DH) and ketoreductase (KR) domains within the PKS modules.

Despite this theoretical potential, no specific PKS or isolated enzyme with a demonstrated catalytic activity for the synthesis of this compound has been identified and characterized. Research into chemoenzymatic methods involving lipases has been reported for the esterification of similar dienoic acids, but these applications focus on modifying the carboxyl group rather than constructing the carbon skeleton of the molecule itself.

Given the absence of specific research findings, the following table summarizes the lack of available data for key enzymatic steps in the synthesis of the target compound.

Interactive Data Table: Status of Research on Enzymatic Synthesis Steps for this compound

| Target Synthetic Step | Enzyme Class | Specific Enzyme Example | Substrate(s) | Product | Yield/Selectivity | Reference |

| C8 Chain Elongation & Dienoyl Formation | Polyketide Synthase (PKS) | Not Reported | Acetyl-CoA, Malonyl-CoA | (2Z,4E)-Octa-2,4-dienoyl-ACP | Data Not Available | N/A |

| Thioester Hydrolysis/Release | Thioesterase (TE) | Not Reported | (2Z,4E)-Octa-2,4-dienoyl-ACP | This compound | Data Not Available | N/A |

Ecological Roles and Inter Species Interactions of 2z,4e Octa 2,4 Dienoic Acid

Role in Chemical Communication

Chemical communication is a fundamental aspect of ecological interactions, mediated by a diverse array of signaling molecules. However, the potential role of (2Z,4E)-Octa-2,4-dienoic acid in these processes has not been documented in the available scientific literature.

Pheromonal Activity in Insects and Other Arthropods

Pheromones are critical for communication within a species, influencing behaviors such as mating, aggregation, and alarm signaling. Despite the importance of fatty acid derivatives as pheromones in many insect species, there is currently no published research that identifies or describes any pheromonal activity of this compound in insects or other arthropods.

Allelochemical Functions in Plant-Plant or Plant-Microbe Interactions

Allelochemicals are compounds released by an organism that affect the growth, survival, or reproduction of other species. These interactions are crucial in shaping plant communities and soil microbial ecosystems. A thorough search of existing studies indicates that no allelochemical functions have been attributed to this compound in the context of plant-plant or plant-microbe interactions.

Defense Mechanisms in Organisms

Many organisms produce chemical compounds as a defense against predators, competitors, and pathogens. While various fatty acids are known to possess defensive properties, the specific contributions of this compound to such mechanisms remain uninvestigated.

Antifungal Activity against Phytopathogens and Other Fungi

The control of fungal pathogens is a significant area of ecological and agricultural research. Although some isomers of octadienoic acid and other related fatty acids have been studied for their antifungal properties, there are no specific scientific reports detailing the antifungal activity of this compound against phytopathogens or any other fungi.

Antibacterial Effects on Microbial Competitors

In microbial communities, the production of antibacterial compounds is a key strategy for competition. The potential for this compound to act as an antibacterial agent has not been explored in the available scientific literature. Consequently, there is no data on its spectrum of activity or its effects on microbial competitors.

Insecticidal or Repellent Properties against Herbivores and Pests

Plants and microorganisms can produce compounds that are toxic or repellent to herbivores and pests. The investigation into whether this compound possesses any insecticidal or repellent properties has not been reported in published research. Therefore, its potential role in defense against herbivory is unknown.

Modulation of Biological Processes in Non-Human Systems

Enzyme Inhibition or Activation Studies in Microorganisms and Invertebrates

No specific studies detailing the inhibition or activation of enzymes in microorganisms or invertebrates by this compound have been identified. While related compounds, such as other isomers of octadienoic acid or similar fatty acids, may exhibit antimicrobial or insecticidal properties, which could imply enzymatic interactions, direct evidence for this compound is absent.

Interaction with Cellular Pathways (e.g., in fungi, insects, plants)

There is no direct research available on the interaction of this compound with cellular pathways in fungi or insects.

In the context of plant biology, research on a structurally similar but distinct compound, (2Z,4E)-5-phenylpenta-2,4-dienoic acid , has demonstrated a specific interaction with plant cellular pathways. This compound has been shown to be a selective inhibitor of root gravitropic bending in lettuce radicles. The study indicated that the (2Z,4E)-diene configuration, in conjunction with a carboxylic acid moiety and an aromatic ring, was essential for this inhibitory activity. This suggests a potential for compounds with this specific stereochemistry to interfere with signal transduction pathways in plants, possibly related to auxin transport or perception, which are critical for gravitropism. However, it is crucial to note that these findings pertain to a different molecule and cannot be directly extrapolated to this compound, which lacks the phenyl group.

Due to the lack of specific data, interactive data tables as requested cannot be generated.

Structure Activity Relationship Sar and Mechanistic Studies of 2z,4e Octa 2,4 Dienoic Acid and Its Analogues

Elucidation of Essential Structural Features for Biological Activity

The biological activity of a molecule like (2Z,4E)-Octa-2,4-dienoic acid is intrinsically linked to its three-dimensional structure. The specific arrangement of atoms and functional groups dictates how it interacts with biological targets, thereby determining its efficacy and selectivity.

Importance of (2Z,4E)-Diene Configuration on Efficacy and Selectivity

The conjugated diene system, with its specific (2Z,4E) geometry, is a cornerstone of the molecule's structure and a probable key to its biological function. The spatial arrangement of atoms in stereoisomers influences their interaction with molecular targets, which can modulate enzymatic activities and other cellular processes. While research directly comparing the biological activities of all this compound isomers is limited, the significance of the (2Z,4E)-dienyl ester structure is highlighted in the synthesis of potent anticancer agents like dictyostatin. organic-chemistry.orgnih.gov This specific configuration is crucial for differentiating the biological activity of entire families of natural products, suggesting that the precise geometry is vital for binding to specific receptors or enzyme active sites. organic-chemistry.org The unique spatial arrangement of the (2Z,4E) isomer likely governs its physicochemical properties, including its reactivity and interactions within biological systems.

Impact of Chain Length and Saturation Patterns on Activity Profiles

The eight-carbon chain of this compound places it within the category of medium-chain fatty acids (MCFAs). Research on various fatty acids and their derivatives has consistently shown that chain length is a critical determinant of biological activity, particularly in antimicrobial and anticancer contexts.

Generally, a direct correlation exists between fatty acid chain length and antimicrobial activity up to an ideal length, after which the efficacy may plateau or decrease. mdpi.com For instance, studies on fatty acid-conjugated antimicrobial peptides found that medium-chain fatty acids (e.g., 10-12 carbons) often exhibit the highest antimicrobial efficacy. mdpi.comresearchgate.net Fatty acids that are too short may not interact favorably with bacterial cell membranes, leading to a loss of efficiency, while those that are too long may form aggregates, which also reduces their antibacterial activity. mdpi.comumn.edu

The saturation pattern—specifically the presence and location of double bonds—is also pivotal. The conjugated diene system in this compound creates a rigid, planar segment in the molecule, which influences its shape and electronic properties. This feature is distinct from saturated fatty acids, which are more flexible. This specific unsaturation pattern is crucial for its interaction with biological targets.

Table 1: Illustrative Impact of Fatty Acid Chain Length on Antimicrobial Activity of Conjugated Peptides

| Fatty Acid Chain Length | General Antimicrobial Activity Trend | Rationale |

| Short (e.g., C6, C8) | Lower or moderate activity | Unfavorable interaction with bacterial cell membranes. mdpi.com |

| Medium (e.g., C10, C11, C12) | Highest antimicrobial activity | Optimal balance of hydrophobicity for efficient membrane interaction. mdpi.comresearchgate.netnih.gov |

| Long (e.g., C16, C18) | Reduced antimicrobial activity | Tendency to form aggregates, reducing bioavailability to interact with cells. umn.edu |

This table is generated based on general findings for fatty acid conjugates and may not directly represent this compound itself.

Role of the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid (–COOH) group is a fundamental functional group that confers unique and vital properties to the molecule. chemash.in It is the primary reason for the compound's acidic nature and its ability to participate in a wide range of biological interactions. britannica.com

Key functions of the carboxylic acid moiety include:

Acidity and pH Regulation : As a weak acid, it can donate a proton, allowing it to act as a buffering agent in biological fluids. chemash.instem.org.uk This property is also central to its antimicrobial mechanism, as it can disrupt the internal pH of microorganisms. nih.gov

Interaction with Biological Targets : The carboxyl group can form strong hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes and receptors, making it a critical anchor for molecular binding.

Formation of Derivatives : The carboxylic acid can be readily converted into esters or salts (e.g., sodium or potassium salts). stem.org.uk These modifications can alter the compound's solubility, stability, and pharmacokinetic properties, potentially creating derivatives with modulated biological activity.

Computational Modeling and Molecular Docking Studies for Target Prediction

While direct computational studies on this compound are not widely published, molecular docking analysis of structurally similar compounds provides a powerful framework for predicting its potential biological targets. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. researchgate.net

For example, a molecular docking study on the closely related analogue, 2,4,6-Octatrienoic acid, evaluated its binding affinity with key proteins involved in apoptosis (programmed cell death). researchgate.nettjnpr.org The study revealed that this compound demonstrated strong binding affinities to several key apoptotic regulators, suggesting it could play a role in modulating these pathways. The interactions were stabilized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. tjnpr.org

Such findings for an analogue suggest that this compound could also be a promising candidate for targeting similar pathways. Computational modeling can thus serve as a valuable initial step to screen for potential protein targets, guiding further experimental validation in model organisms.

Table 2: Example Molecular Docking Scores of an Analogue, 2,4,6-Octatrienoic Acid, with Apoptotic Protein Targets

| Protein Target | Function | Docking Score (kcal/mol) |

| Mcl-1 | Anti-apoptotic protein | -4.625 |

| Caspase-7 | Pro-apoptotic protein (Executioner) | -4.242 |

| Bcl-2-like protein 1 | Anti-apoptotic protein | -3.676 |

| Apoptosis-inducing factor 1 | Pro-apoptotic protein | -3.593 |

| BAX | Pro-apoptotic protein | -3.427 |

| XIAP | Apoptosis inhibitor | -3.007 |

| Bcl-2-like protein 2 | Anti-apoptotic protein | -2.917 |

Data sourced from a study on the analogue 2,4,6-Octatrienoic acid. researchgate.nettjnpr.org Negative scores indicate favorable binding affinity.

Mechanistic Investigations of Biological Action in Model Organisms (excluding human cells)

Mechanistic studies in model organisms like bacteria and yeast are crucial for understanding how carboxylic acids exert their biological effects. For many fatty acids, a primary mechanism of antimicrobial action involves disruption of the cell membrane. nih.gov Their lipophilic carbon chains can intercalate into the lipid bilayer of microbial cell membranes, leading to increased fluidity and a loss of integrity.

Furthermore, the carboxylic acid group plays a direct role in toxicity. In its protonated (uncharged) form, the acid can diffuse across the cell membrane. Once inside the more alkaline cytoplasm of the microbe, it dissociates, releasing a proton and acidifying the cell's interior. This decrease in internal pH can inhibit essential metabolic enzymes and disrupt cellular processes, ultimately leading to cell death. nih.gov Studies on organisms like Escherichia coli and Saccharomyces cerevisiae have shown that carboxylic acids can cause significant membrane damage and internal pH stress. nih.gov

Based on the computational predictions from analogue studies, another potential mechanism of action for this compound in eukaryotic model organisms could involve the modulation of programmed cell death pathways, such as apoptosis. researchgate.nettjnpr.org Investigating its effects on apoptosis-related genes and proteins in organisms like yeast (S. cerevisiae) or the nematode (Caenorhabditis elegans) could validate these computational predictions and uncover more complex mechanisms of action beyond simple membrane disruption.

Analytical Quantification and Detection Methodologies for 2z,4e Octa 2,4 Dienoic Acid in Biological Samples

Development of Sensitive and Selective Detection Methods

Sensitive and selective detection methods are paramount for the accurate measurement of (2Z,4E)-Octa-2,4-dienoic acid, which is often present at low concentrations in biological matrices. Mass spectrometry-based techniques, particularly when coupled with chromatographic separation, offer the necessary sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like this compound, derivatization is a necessary step to convert the analyte into a more volatile form. This process also improves chromatographic peak shape and sensitivity.

Common derivatization approaches for fatty acids include esterification to form fatty acid methyl esters (FAMEs) or other alkyl esters. For enhanced sensitivity, derivatization with reagents like pentafluorobenzyl (PFB) bromide can be employed, allowing for detection using negative chemical ionization (NCI), which is highly sensitive for electrophilic compounds.

The GC-MS/MS analysis provides high selectivity by using multiple reaction monitoring (MRM), which involves the selection of a specific precursor ion and its characteristic product ions. This minimizes interference from the complex biological matrix.

Table 1: Representative GC-MS/MS Parameters for the Analysis of this compound as a Volatile Derivative This table presents typical parameters and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | DB-FastFAME or similar |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 80 °C (2 min), then ramp to 240 °C at 25 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Dependent on derivative |

| Product Ions (m/z) | Dependent on derivative |

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of non-volatile and thermally labile compounds, including free fatty acids. This technique allows for the direct analysis of this compound in its native form, often with minimal sample preparation. Reversed-phase chromatography using C8 or C18 columns is commonly employed for the separation of fatty acids.

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of fatty acids, typically operating in the negative ion mode to deprotonate the carboxylic acid group. Tandem mass spectrometry (MS/MS) in MRM mode provides high selectivity and sensitivity for quantification.

Table 2: Illustrative LC-MS/MS Parameters for the Direct Analysis of this compound This table presents typical parameters and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Liquid Chromatograph | |

| Column | C8 or C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/isopropanol |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | Characteristic fragment ions |

To overcome challenges such as poor ionization efficiency in LC-MS, various derivatization strategies have been developed. These strategies aim to introduce a readily ionizable moiety to the this compound molecule, thereby enhancing the signal intensity.

For LC-MS analysis, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group. This derivatization not only improves ionization efficiency in positive ion mode but can also improve chromatographic separation of isomers. Another approach involves the use of reagents that introduce a permanently charged group, leading to significant improvements in sensitivity.

For GC-MS, besides FAMEs, other derivatives such as N-acyl pyrrolidides and picolinyl esters can be prepared. These derivatives are particularly useful for structural elucidation, as their fragmentation patterns in mass spectrometry can help to determine the position of double bonds and other structural features.

Validation of Analytical Methods for Complex Biological Matrices

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the quantitative data obtained from complex biological matrices such as plasma, serum, urine, or tissue homogenates. Method validation is performed according to established guidelines and typically assesses the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often evaluated by analyzing blank matrix samples from multiple sources to check for interferences.

Linearity and Range: The concentration range over which the method is accurate and precise. This is determined by analyzing calibration standards at different concentrations.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are assessed by analyzing quality control samples at multiple concentration levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Matrix Effects: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Table 3: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound in Human Plasma This table presents typical validation results and is for illustrative purposes.

| Parameter | Result |

|---|---|

| Linearity (R²) | > 0.99 |

| Range | 0.1 - 100 µM |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| LLOQ | 50 nM |

Quantitative Analysis in Biosynthetic and Metabolic Pathway Elucidation Studies

Quantitative analysis of this compound is instrumental in studies aimed at elucidating its biosynthetic and metabolic pathways. By accurately measuring the concentrations of this fatty acid and its potential precursors and metabolites, researchers can gain insights into the enzymatic reactions and regulatory mechanisms involved.

Stable isotope-labeled internal standards are often used in these quantitative studies to improve the accuracy and precision of the measurements. These standards, which have a similar chemical structure to the analyte but a different mass, are added to the sample at a known concentration at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and for variations in instrument response.

Metabolic flux analysis, which involves the use of stable isotope tracers, can be employed to track the flow of atoms through a metabolic network. By measuring the incorporation of isotopes into this compound and other related metabolites, it is possible to determine the rates of synthesis and degradation and to identify the key pathways involved.

Biotechnological Production and Applications Excluding Clinical/dosage

Microbial Fermentation Strategies for Scalable Production

The scalable production of (2Z,4E)-Octa-2,4-dienoic acid through microbial fermentation, while not yet established, can be guided by the extensive knowledge available for other fatty acids. The core strategies would revolve around the selection and engineering of a suitable microbial host and the meticulous optimization of fermentation conditions to maximize yield and productivity.

Strain Engineering for Enhanced Biosynthesis and Yield Optimization

Metabolic engineering of microbial hosts such as Escherichia coli and various yeast species, like Saccharomyces cerevisiae, has been a cornerstone in the production of fatty acids and their derivatives. mdpi.comsciopen.comnih.gov The biosynthesis of this compound would likely leverage the native fatty acid synthesis (FAS) pathway of the host organism, with targeted genetic modifications to favor the production of this specific C8 dienoic acid.

Key strain engineering strategies would likely include:

Enhancing Precursor Supply: Increasing the intracellular pool of acetyl-CoA, the primary building block for fatty acid synthesis, is a critical step. This can be achieved by engineering the central carbon metabolism to channel more flux towards acetyl-CoA production. nih.gov

Overexpression of Key Biosynthetic Enzymes: The enzymes involved in the fatty acid elongation and desaturation steps would need to be carefully selected and potentially overexpressed to guide the synthesis towards an eight-carbon chain with the desired (2Z,4E) configuration.

Blocking Competing Pathways: To maximize the carbon flux towards the target molecule, it is essential to knock out or downregulate genes involved in competing metabolic pathways, such as those responsible for the synthesis of other fatty acids or storage lipids.

Introducing Novel Desaturases or Isomerases: The specific stereochemistry of this compound may necessitate the introduction of heterologous enzymes capable of creating the conjugated double bond system with the correct cis-trans configuration.

Improving Product Tolerance and Export: The accumulation of fatty acids can be toxic to microbial cells. Engineering strategies to enhance the cell's tolerance or to actively export the product out of the cell would be crucial for achieving high titers.

While no specific engineered strains for this compound production are reported, research on short-chain fatty acid production in E. coli provides a valuable blueprint. For instance, engineered E. coli strains have been developed to produce significant quantities of octanoic acid. ctc-n.org

| Engineering Strategy | Target Gene/Pathway | Organism Example | Objective for this compound Production |

|---|---|---|---|

| Precursor Supply Enhancement | Central Carbon Metabolism (e.g., Glycolysis, PDH complex) | E. coli, S. cerevisiae | Increase intracellular acetyl-CoA pool. |

| Pathway Overexpression | Fatty Acid Synthase (FAS) components, Desaturases | Yarrowia lipolytica | Drive synthesis towards C8 chain length and introduce unsaturation. |

| Competing Pathway Deletion | β-oxidation pathway genes (e.g., fadD, fadE) | E. coli | Prevent degradation of the fatty acid product. |

| Novel Enzyme Introduction | Isomerases, specific desaturases | - | Achieve the specific (2Z,4E) stereochemistry. |

Optimization of Fermentation Conditions (e.g., media, temperature, pH)

The optimization of fermentation parameters is a critical step to maximize the yield and productivity of any microbial process. alliedacademies.orgnih.gov While specific optimal conditions for this compound are not documented, general principles of fermentation optimization for fatty acid production can be applied.

Key fermentation parameters to optimize would include:

Media Composition: The choice of carbon and nitrogen sources, as well as their ratio, significantly impacts microbial growth and product formation. For fatty acid production, a high carbon-to-nitrogen ratio is often employed to direct the metabolic flux towards lipid synthesis after an initial phase of biomass accumulation. frontiersin.org

Temperature: Temperature affects enzyme kinetics and cell membrane fluidity. The optimal temperature would need to be determined empirically for the specific production strain.

pH: Maintaining a stable pH is crucial for cell viability and enzyme function. The optimal pH will depend on the chosen microorganism.

Aeration and Agitation: Adequate oxygen supply is often necessary for aerobic fermentation processes, and proper agitation ensures homogenous distribution of nutrients and cells.

A study on the biocatalytic conversion of decanoic acid to trans-2-decenoic acid in engineered E. coli demonstrated the importance of optimizing parameters such as inducer concentration, substrate feeding rate, and the presence of specific metal ions. mdpi.com A similar systematic approach, potentially employing statistical methods like Response Surface Methodology (RSM), would be necessary to determine the ideal conditions for this compound production. nih.gov

| Fermentation Parameter | General Optimization Strategy for Fatty Acid Production | Potential Impact on this compound Yield |

|---|---|---|

| Carbon Source | High concentration (e.g., glucose, glycerol) | Provides the building blocks for the fatty acid backbone. |

| Nitrogen Source | Limiting concentrations to induce lipid accumulation phase. | Shifts metabolism from growth to product formation. |

| Temperature | Strain-dependent, typically between 25-37°C. | Affects enzyme activity and cell growth rate. |

| pH | Maintained within a narrow optimal range for the specific microbe. | Crucial for maintaining cellular homeostasis and enzyme function. |

Potential as a Bio-based Agrochemical Component

While there is no direct evidence of this compound being used as an agrochemical, the chemical properties of unsaturated carboxylic acids suggest potential applications in this sector. Saturated C8 fatty acids, such as caprylic acid (octanoic acid), are known to have antimicrobial and herbicidal properties. wikipedia.org The presence of conjugated double bonds in this compound could confer unique biological activities.

The potential agrochemical applications could be in the development of:

Bio-fungicides: The unsaturated nature of the molecule might allow it to interfere with fungal cell membranes or metabolic processes.

Bio-herbicides: Carboxylic acids can act as contact herbicides, and the specific structure of this compound might provide selectivity against certain weed species.

Further research would be required to evaluate the efficacy and spectrum of activity of this compound as a potential agrochemical.

Use as a Chemical Synthon for Advanced Materials or Specialty Chemicals

The conjugated diene system in this compound makes it an attractive building block, or synthon, for the synthesis of more complex molecules and materials. wikipedia.orgyoutube.comspcmc.ac.instudysmarter.co.uk The reactivity of the diene allows it to participate in a variety of chemical reactions, opening avenues for the creation of novel polymers and specialty chemicals.

Potential applications as a chemical synthon include:

Polymer Synthesis: Unsaturated fatty acids can be used as monomers in polymerization reactions to create bio-based polymers. google.commdpi.com The conjugated diene of this compound could be utilized in addition or step-growth polymerization processes to produce polyesters or other polymers with unique properties. youtube.com

Diels-Alder Reactions: The conjugated diene system is a key component in the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings. This could allow for the synthesis of a wide range of cyclic compounds with potential applications in pharmaceuticals, fragrances, and other specialty chemical industries.

Synthesis of Specialty Chemicals: The carboxylic acid and diene functionalities can be chemically modified to produce a variety of derivatives, such as esters, amides, and alcohols, which could serve as intermediates in the synthesis of high-value chemicals.

The development of this compound as a chemical synthon would depend on the establishment of a cost-effective and scalable biotechnological production method.

Future Research Directions and Unexplored Avenues for 2z,4e Octa 2,4 Dienoic Acid Research

Discovery of Novel Biological Functions and Molecular Targets in Diverse Organisms

The biological significance of (2Z,4E)-Octa-2,4-dienoic acid remains largely uncharted territory. A pivotal study on the structurally related compound, (2Z,4E)-5-phenylpenta-2,4-dienoic acid, highlighted the critical role of the (2Z,4E) diene unit for its inhibitory activity on the root gravitropism of lettuce. nih.gov However, the aliphatic analogue, this compound, was found to be inactive in this system, suggesting that the presence of an aromatic ring is essential for this specific biological function. nih.gov This finding opens up avenues to explore other potential biological roles for this aliphatic dienoic acid in a variety of organisms.

Future research could focus on screening this compound for antimicrobial, antifungal, or insecticidal properties, given that other unsaturated fatty acids are known to possess such activities. Investigating its effects on different cellular signaling pathways in various organisms, from bacteria and fungi to insects and aquatic life, could uncover novel bioactivities.

The identification of its molecular targets is another crucial area for future investigation. While the targets for this compound are unknown, research on other unsaturated fatty acids suggests potential candidates. For instance, some polyunsaturated fatty acids have been shown to target topoisomerases, enzymes that are critical for DNA replication and transcription. mdpi.com Another promising area of investigation is the family of free fatty acid receptors (FFARs), which are G protein-coupled receptors involved in a wide range of physiological processes. researchgate.net

| Potential Research Area | Rationale |

| Antimicrobial Activity Screening | Many fatty acids exhibit antimicrobial properties; investigating this for this compound is a logical step. |

| Insecticidal and Pheromonal Effects | Unsaturated fatty acids can act as signaling molecules or toxins in insects. |

| Topoisomerase Inhibition Assays | Based on the activity of other unsaturated fatty acids, this could be a potential molecular target. mdpi.com |

| Free Fatty Acid Receptor (FFAR) Binding Studies | FFARs are known receptors for fatty acids, making them a plausible target for this compound. researchgate.net |

Advanced Synthetic Strategies for Complex Analogues and Prodrugs (non-human context)

The development of advanced synthetic methodologies is paramount for exploring the structure-activity relationships of this compound and for creating novel analogues with potentially enhanced or different biological activities. Stereoselective synthesis is key to obtaining the desired (2Z,4E) geometry, which has been shown to be crucial for the biological activity of related compounds. nih.gov

Several advanced synthetic strategies have been reported for the synthesis of (2Z,4E)-dienoic esters and acids. Ene-diene cross metathesis using catalysts like the Grubbs-Hoveyda catalyst has proven effective for the selective synthesis of (2Z,4E)-dienyl esters. organic-chemistry.orgnih.gov Another powerful approach involves palladium-catalyzed one-pot sequential reactions of propiolic acid derivatives, which can afford (2Z,4E)-dienoic acid derivatives with high stereoselectivity. researchgate.net These methods could be adapted to synthesize a library of this compound analogues with modifications in the alkyl chain length, the introduction of other functional groups, or the replacement of the carboxylic acid moiety.

Furthermore, the concept of prodrugs can be explored in a non-human context, for example, to improve the delivery or stability of the compound in agricultural or environmental applications. Esterification of the carboxylic acid is a common prodrug strategy that can alter the physicochemical properties of the parent compound. ebrary.netresearchgate.net Research into creating ester or amide prodrugs of this compound could lead to derivatives with improved uptake or controlled release in target organisms like plants or insects. uobabylon.edu.iq

| Synthetic Strategy | Application for this compound |

| Ene-Diene Cross Metathesis | Synthesis of complex analogues with varied substituents on the alkyl chain. organic-chemistry.orgnih.gov |

| Palladium-Catalyzed Reactions | Stereoselective synthesis of the core (2Z,4E)-dienoic acid structure. researchgate.net |

| Esterification/Amidation | Creation of prodrugs for potential applications in agriculture or pest control to enhance efficacy. ebrary.netresearchgate.net |

Integrated Omics Approaches (e.g., genomics, metabolomics, proteomics) to Elucidate its Systems-Level Impact

To gain a comprehensive understanding of the biological impact of this compound, integrated "omics" approaches are indispensable. These technologies can provide a systems-level view of the molecular changes induced by the compound in an organism.

Metabolomics can be employed to trace the metabolic fate of this compound and identify its downstream metabolites. nih.gov This would provide insights into its mechanism of action and potential off-target effects. Targeted analysis of fatty acids and their metabolites can reveal how this compound influences lipid metabolism and related signaling pathways. metabolomicscentre.ca

Proteomics offers a powerful tool for identifying the protein binding partners of this compound. nih.gov Techniques like activity-based protein profiling (ABPP) or binding-based proteomic profiling (BBPP) could be adapted to discover novel cellular targets. oatext.com Identifying these protein interactions is crucial for elucidating the molecular mechanisms underlying its biological functions. Chemical proteomic approaches can also aid in the identification of direct protein targets from the cellular environment. nih.gov

Genomics and Transcriptomics , when integrated with metabolomics and proteomics, can provide a more complete picture. For instance, transcriptomic analysis can reveal changes in gene expression in response to treatment with the compound, highlighting the pathways that are affected. mdpi.com Multi-omics characterization has been successfully used to investigate the biosynthesis pathway of unsaturated fatty acids in various contexts. nih.govnih.gov

| Omics Approach | Potential Application for this compound Research |

| Metabolomics | Tracking the metabolic pathway of the compound and identifying its metabolic products. nih.gov |

| Proteomics | Identifying direct protein binding partners and understanding its mechanism of action. nih.gov |

| Transcriptomics | Analyzing changes in gene expression to identify affected cellular pathways. |

| Integrated Multi-Omics | Building a comprehensive model of the compound's systemic effects in a given organism. nih.govnih.gov |

Sustainable Production Technologies and Green Chemistry Approaches for its Synthesis and Isolation

As research into this compound and its analogues expands, the development of sustainable and environmentally friendly production methods will become increasingly important. Green chemistry principles can be applied to both its synthesis and isolation.

One promising avenue for sustainable production is through biocatalysis . Enzymes, such as lipases and fatty acid hydratases, offer high specificity and can operate under mild reaction conditions, reducing energy consumption and waste generation. mdpi.combiocatalysts.com Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could provide an efficient route for the synthesis of this compound from renewable feedstocks. rsc.org For instance, engineered P450 monooxygenases could be explored for the selective hydroxylation of fatty acids, a potential route to functionalized analogues. nih.gov

The use of microbial fermentation is another attractive option for sustainable production. Microalgae are known producers of various polyunsaturated fatty acids and could potentially be engineered to produce this compound. mdpi.comrepec.orgresearchgate.net This approach would utilize renewable resources and could be more environmentally friendly than traditional chemical synthesis.

In terms of chemical synthesis, the application of green chemistry principles is crucial. This includes the use of greener solvents, such as γ-valerolactone (GVL), which is derived from biomass. acs.org Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, is another green approach that could be explored for the synthesis of this compound and its derivatives. frontiersin.org

| Sustainable Approach | Description |

| Biocatalysis | Utilizing enzymes for stereoselective and efficient synthesis under mild conditions. mdpi.combiocatalysts.com |

| Microbial Fermentation | Engineering microorganisms like microalgae to produce the compound from renewable feedstocks. mdpi.comrepec.orgresearchgate.net |

| Green Solvents | Replacing hazardous organic solvents with bio-based alternatives like GVL. acs.org |

| Mechanochemistry | Performing solvent-free or low-solvent reactions to reduce waste. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z,4E)-Octa-2,4-dienoic acid, and what are the critical stereochemical considerations?

- Methodology : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to control double-bond geometry. For example, using (Z)- and (E)-configured phosphonate esters ensures stereoselective formation of the 2,4-diene system. Solvent polarity and temperature are critical for minimizing isomerization during purification .

- Data : Yields often range from 60–85%, with purity confirmed via HPLC (>95%). Stereochemical integrity is validated using NOESY NMR to confirm spatial proximity of protons across double bonds .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodology :

- NMR : - and -NMR distinguish cis/trans configurations via coupling constants (e.g., for trans; for cis). NOESY correlations between H2 and H5 confirm the Z,E configuration .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in abscisic acid derivatives (e.g., PDB ID 5JO2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., carboxylate groups) to isolate bioactive moieties.

- Assay standardization : Use isogenic cell lines and controlled redox conditions to minimize variability. For example, abscisic acid derivatives show pH-dependent receptor binding, requiring buffered media (pH 6.5–7.5) .

Q. What experimental design considerations are crucial when studying the stability of this compound under varying pH conditions?

- Methodology :

- Kinetic studies : Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for conjugated dienes) in buffers (pH 2–10).

- Temperature control : Use water baths (±0.1°C) to isolate pH effects from thermal degradation .

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

- Methodology :

- Docking simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., abscisic acid receptors PYL3). Focus on hydrogen bonding (carboxylate with Lys/Arg residues) and π-π stacking (diene with aromatic residues) .

- MD simulations : Assess conformational stability over 100-ns trajectories to identify key binding intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.